Ethyl(3-iodopropyl)selane-d5
Description
Ethyl(3-iodopropyl)selane-d5 (C₅H₁₀ISe-d5) is a deuterated organoselenium compound characterized by a selenium atom bonded to an ethyl group and a 3-iodopropyl chain, with five deuterium substitutions. This compound is primarily utilized in isotopic labeling studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic tracing due to its stable isotopic signature. Its structure combines the nucleophilic properties of selenium with the leaving-group reactivity of iodine, making it valuable in synthetic organic chemistry and mechanistic studies.
Properties
Molecular Formula |
C₅H₆D₅ISe |
|---|---|
Molecular Weight |
282.04 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related organohalides and organoselenium compounds, as direct data for Ethyl(3-iodopropyl)selane-d5 are absent in the provided sources.
Structural Analogues
N-(3-Iodopropyl)-4-methylquinolinium iodide (Compound 1B) Structure: Contains a 3-iodopropyl chain linked to a quinolinium moiety. Reactivity: Undergoes nucleophilic substitution reactions due to the iodine leaving group, similar to this compound . Applications: Used in the synthesis of heterocyclic compounds, contrasting with the isotopic labeling focus of Ethyl(3-iodopropyl)selane-d3.
Ethyl 4-oxoheptanoate (14369-94-9) Structure: Ethyl ester with a ketone group, lacking selenium or iodine. Reactivity: Participates in keto-enol tautomerism and ester hydrolysis, diverging from the selenium-mediated redox properties of this compound .
Functional Analogues
Diiodopropane Structure: Two iodine atoms on a propane backbone. Reactivity: Used as an alkylating agent in synthesis (e.g., forming quinolinium derivatives), akin to the iodine in this compound . Limitation: Lacks selenium’s catalytic and redox capabilities.
Ethyl 3-(2-furyl)propanoate (623-20-1) Structure: Ethyl ester with a furan substituent. Applications: Primarily used in flavor/fragrance industries, unlike the research-oriented applications of this compound .
Comparative Data Table
Research Findings and Limitations
Synthetic Pathways: this compound likely shares synthetic routes with iodine-containing organoselenium compounds, such as alkylation of selenolates with diiodopropane derivatives.
Thermodynamic Stability : Selenium’s lower electronegativity compared to sulfur (as in thiol analogs) may reduce bond dissociation energy, affecting stability under thermal conditions .
Isotopic Effects : Deuterium substitution in this compound would alter vibrational modes and kinetic isotope effects, critical in mechanistic studies but unquantified here.
Critical Analysis of Evidence Gaps
The provided sources lack explicit data on this compound, necessitating extrapolation from related compounds. For instance:
Further studies should prioritize direct characterization of this compound, including spectroscopic data (¹H/¹³C NMR, IR) and comparative reactivity assays against non-deuterated analogs.
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